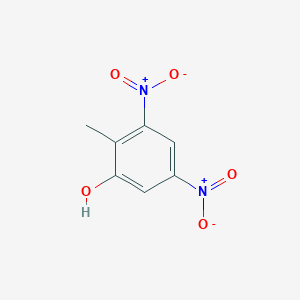

3,5-Dinitro-o-cresol

Description

Properties

IUPAC Name |

2-methyl-3,5-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHJAFFDLKPUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075423 | |

| Record name | 2-Methyl-3,5-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497-56-3 | |

| Record name | 2-Methyl-3,5-dinitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitro-ortho-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dinitro-o-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-3,5-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-Cresol, 3,5-dinitro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DINITRO-ORTHO-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZL54GG8S5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Sulfonation of o-Cresol

Sulfonation begins with treating o-cresol (2-methylphenol) with concentrated sulfuric acid. The reaction replaces hydrogen atoms on the aromatic ring with sulfonic acid groups, forming a disulfonated intermediate. Early protocols used equimolar ratios of o-cresol to sulfuric acid (93–98% concentration) at 95–100°C for 15–30 minutes. The exothermic nature of this step necessitates temperature control to prevent over-sulfonation, which can lead to byproducts such as trisulfonated derivatives.

Nitration with Nitric Acid

The disulfonated intermediate is subsequently nitrated using dilute nitric acid. In a representative procedure, the sulfonation mixture is added to a 30–40% nitric acid solution at room temperature, allowing the temperature to rise to 40°C spontaneously. Further heating to 80–100°C completes the nitration, replacing sulfonic groups with nitro groups at the 3 and 5 positions. Stoichiometric excess of nitric acid (≥2 equivalents) ensures complete conversion.

Outcomes and Yield

Classical methods typically achieve yields of 70–81%, with product purity dependent on washing protocols. For example, US2256195A reports an 81.1% yield after hot-water washing and recrystallization, producing a bright yellow solid with a melting point of 83–85°C. Impurities, often residual sulfonic acids or mono-nitro intermediates, are minimized through controlled cooling and agitation during isolation.

Optimized Industrial Synthesis Approaches

Industrial patents have refined the classical method to enhance efficiency and safety. Two notable approaches are outlined below.

Patent US2325753A: Dilute Nitric Acid Nitration

This method emphasizes reduced refrigeration requirements by leveraging dilute nitric acid (30–40%) at ambient conditions. Key steps include:

-

Sulfonation : o-Cresol is reacted with concentrated sulfuric acid (93%) at 95°C for 30 minutes.

-

Dilution : The sulfonation mixture is added to pre-cooled dilute nitric acid (30%), initiating nitration at 40°C.

-

Heating : The mixture is heated to 80–100°C for 2 hours, followed by cooling to 45°C to precipitate the product.

| Parameter | Value | Source |

|---|---|---|

| Nitric Acid Strength | 30–40% | |

| Reaction Temperature | 40°C (initial), 80–100°C (final) | |

| Yield | 75–78% |

This approach reduces energy costs by eliminating the need for sub-zero temperatures, though yields are slightly lower than classical methods.

Patent US2256195A: Elevated Temperature Sulfonation

US2256195A introduces a high-temperature sulfonation step (95–100°C) without external cooling, capitalizing on the reaction’s exothermicity. Subsequent nitration uses 50–60% nitric acid at 70–100°C, achieving higher yields:

The patent highlights that maintaining nitration temperatures above 70°C prevents intermediate solidification, facilitating smoother agitation and higher purity.

Alternative Synthetic Routes and Modifications

Variations in Sulfonation Conditions

Replacing sulfuric acid with oleum (fuming sulfuric acid) increases sulfonation efficiency but raises safety concerns due to heightened reactivity. Alternatively, staged sulfonation—adding sulfuric acid incrementally—improves control over substitution patterns, reducing trisulfonation byproducts.

Nitration Process Adjustments

Using mixed acids (nitric and sulfuric) in nitration accelerates the reaction but complicates waste acid management. A 1941 procedure achieved 85% yield using a 1:2 nitric-sulfuric acid ratio, though product isolation required extensive washing.

Purification and Isolation Techniques

Washing and Crystallization

Crude DNOC is washed with hot water (80–100°C) to melt impurities, followed by rapid cooling to induce crystallization. US2256195A specifies cooling to 50°C with vigorous agitation, yielding granular crystals with ≥98% purity.

Impact on Product Purity

Post-washing analyses from ChemicalBook indicate that residual nitric acid content falls below 0.5% when using hot-water washes, meeting industrial standards.

Discussion of Methodological Advancements

Modern synthesis prioritizes yield, safety, and environmental impact. The shift from concentrated to dilute nitric acid reduces nitrogen oxide (NOₓ) emissions, aligning with green chemistry principles. Furthermore, high-temperature sulfonation minimizes reaction time, enhancing throughput .

Chemical Reactions Analysis

3,5-Dinitro-o-cresol undergoes several types of chemical reactions:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen in the presence of a catalyst or chemical reductants like iron and hydrochloric acid.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common reagents used in these reactions include hydrogen, iron, hydrochloric acid, potassium permanganate, and various nucleophiles. Major products formed from these reactions include amino derivatives, carboxylic acids, and substituted phenols .

Scientific Research Applications

Historical Context

Originally developed in the late 19th century, DNOC was widely used as a herbicide and insecticide. Its use in agriculture peaked in the mid-20th century before regulatory changes led to its ban in several countries due to safety concerns. In the United States, DNOC was banned for agricultural use in 1991 due to its high toxicity to humans and wildlife .

Agricultural Applications

-

Pesticide and Herbicide :

- DNOC was utilized to control a variety of pests and weeds, particularly broad-leaved weeds in cereal crops. It was effective against pests due to its mode of action as a metabolic uncoupler, disrupting ATP production in target organisms .

- The compound has been reported to desiccate potato and leguminous seed crops before harvesting, enhancing yield and quality .

- Regulatory Status :

Industrial Applications

-

Polymerization Inhibitor :

- DNOC serves as an inhibitor of free radical polymerization in the plastics industry, particularly during the production of styrene and vinyl aromatic compounds. This application is crucial during the distillation and purification stages of manufacturing .

- The compound helps prevent premature polymerization, ensuring higher quality products by maintaining the integrity of styrene monomers throughout processing .

- Intermediate for Synthesis :

Toxicological Considerations

The toxicity of DNOC poses significant health risks. Symptoms of exposure can include confusion, fever, headache, shortness of breath, and sweating . Long-term exposure has been linked to severe health issues including metabolic disturbances and potential carcinogenic effects .

Safety Measures

- Protective measures are essential when handling DNOC in industrial settings. This includes proper ventilation, personal protective equipment (PPE), and adherence to occupational exposure limits set by regulatory agencies .

Case Study 1: Toxicity Assessment

A study conducted on Wistar rats demonstrated that doses of DNOC significantly increased basal metabolic rates (BMR), indicating its potent metabolic effects. The lowest observed adverse effect level (LOAEL) was identified at 0.5 mg/kg-day for increased BMR .

Case Study 2: Historical Use as a Weight Loss Drug

In the early 20th century, DNOC was controversially used as a weight-reducing agent due to its metabolic effects. Reports indicated that patients experienced significant side effects including elevated body temperature and jaundice after prolonged use .

Mechanism of Action

3,5-Dinitro-o-cresol acts as an uncoupler of oxidative phosphorylation. It disrupts the proton gradient across the mitochondrial inner membrane, which is essential for adenosine triphosphate (ATP) production. By hindering proton translocation, it inhibits ATP synthesis, leading to a decrease in cellular energy levels. This mechanism is responsible for its high toxicity, as it affects energy metabolism in cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound | Structure | CAS No. | pKa | Melting Point (°C) | Key Features |

|---|---|---|---|---|---|

| DNOC | 3,5-dinitro-2-methylphenol | 534-52-1 | ~7.06 | 85 | Methyl group enhances lipophilicity |

| 2,4-DNP | 2,4-dinitrophenol | 51-28-5 | ~4.0 | 113–115 | No methyl group; higher acidity |

| 2,6-DNP | 2,6-dinitrophenol | 573-56-8 | ~3.7 | 63–64 | Ortho-nitro groups reduce steric hindrance |

| 4,6-Dinitro-m-cresol | 4,6-dinitro-3-methylphenol | N/A | ~6.8 | N/A | Rare isomer; limited commercial use |

Key Differences :

- Acidity: DNOC’s pKa (~7.06) is higher than 2,4-DNP (~4.0), reducing its ionization at physiological pH. This increases membrane permeability compared to 2,4-DNP .

- Lipophilicity: The methyl group in DNOC enhances lipid solubility, facilitating dermal absorption and bioaccumulation .

- Stereochemical Effects: The 3,5-nitro arrangement in DNOC creates distinct electronic properties. −8.32 eV), influencing its interaction with biological targets like tryptophan .

Mechanisms of Toxicity

All dinitrophenols uncouple oxidative phosphorylation, but differences in structure lead to varied toxicokinetics:

- DNOC: Causes rapid hyperthermia and metabolic disruption. In rats, trauma (e.g., limb ischemia) reduces LD₅₀ from 20 mg/kg to 8.4 mg/kg, indicating heightened susceptibility under stress .

- 2,4-DNP: Known for historical use as a weight-loss drug. Its higher acidity (pKa ~4) increases ionization in the stomach, reducing oral bioavailability compared to DNOC .

- 2,6-DNP : Less studied but exhibits stronger fluorescence quenching in tryptophan assays, suggesting higher reactivity with aromatic residues in proteins .

Regulatory and Occupational Exposure

- DNOC: OSHA PEL = 0.2 mg/m³; IDLH = 5 mg/m³. Skin contact is a major exposure route, necessitating protective gear .

- 2,4-DNP: Banned in many countries due to fatal hyperthermia cases. No safe exposure level established .

Biological Activity

3,5-Dinitro-o-cresol (DNOC) is a nitrophenolic compound with significant biological activity, particularly in terms of its toxicological effects on various biological systems. This article provides an overview of the biological activity of DNOC, including its mechanisms of action, health effects, and relevant case studies.

- Chemical Formula : C₇H₆N₂O₅

- Molecular Weight : 182.13 g/mol

- CAS Number : 97-00-7

DNOC primarily exerts its biological effects through interference with cellular metabolism. It acts as an uncoupler of oxidative phosphorylation, leading to increased basal metabolic rates (BMR) and elevated body temperatures. The compound disrupts ATP synthesis by dissipating the proton gradient across the mitochondrial membrane, which can result in various metabolic disturbances.

Metabolic Effects

Exposure to DNOC has been associated with:

- Increased BMR : Studies indicate that doses of DNOC can elevate BMR by more than 50% within days of administration .

- Hyperglycemia : Increased blood sugar levels have been reported alongside elevated metabolic rates .

Neurological Effects

Neurological symptoms observed in both human and animal studies include:

- Lethargy and Fatigue : Patients have reported extreme tiredness and fatigue after exposure .

- Cognitive Impairments : Symptoms such as dizziness, ataxia, and twitching have been documented .

Cardiovascular Effects

Cardiovascular impacts include:

- Increased Heart Rate : Palpitations and increased pulse rates have been noted in exposed individuals .

- Peripheral Edema : Swelling of extremities has also been reported .

Immunological Effects

Allergic reactions such as urticarial eruptions have been documented following oral exposure to DNOC .

Case Studies

-

Weight Loss Treatment (Ibrahim et al., 1934) :

- Subjects : 15 patients (8 males, 7 females)

- Dosage : Initial doses of 50 mg/day increased to 100 mg/day.

- Findings : Elevated BMR and symptoms like fatigue and yellowing of conjunctivae were common. Treatment was discontinued due to adverse effects.

-

Cataract Formation (Quick, 1937) :

- A case study reported a 28-year-old woman developing bilateral cataracts after three years of DNOC ingestion for weight control. Symptoms included malaise and headaches alongside visual impairment.

-

Subchronic Toxicity Study (Ambrose, 1942) :

- Male Wistar rats were administered varying doses of DNOC over 105 days.

- Findings indicated significant metabolic changes at doses as low as 0.5 mg/kg-day, establishing a LOAEL for increased BMR.

Toxicological Profile

The following table summarizes key toxicological findings related to DNOC exposure:

| Endpoint | Observed Effect | LOAEL (mg/kg/day) | Source |

|---|---|---|---|

| Metabolic | Increased BMR | 0.35 | Plotz, 1936 |

| Neurological | Lethargy, dizziness | 0.92 | Quick, 1937 |

| Cardiovascular | Increased heart rate | Not specified | NIOSH Report |

| Immunological | Urticaria | Not specified | NCBI Toxicological Profile |

Q & A

Q. How can researchers accurately distinguish 3,5-Dinitro-o-cresol from its isomers (e.g., 4,6-DNOC) in experimental settings?

Methodological Answer: Isomeric differentiation requires a combination of analytical techniques:

- Chromatography: Use HPLC or GC-MS with reference standards (e.g., 4,6-DNOC standard solutions as in ) to resolve retention time differences.

- Spectroscopy: NMR (e.g., H and C) can identify structural differences, such as nitro group positioning. IR spectroscopy may detect unique vibrational modes of the hydroxyl group.

- Mass Spectrometry: Fragmentation patterns differ due to nitro group placement.

Q. What are the recommended protocols for synthesizing high-purity this compound for laboratory use?

Methodological Answer:

- Nitration of o-Cresol: Use controlled nitration with mixed nitric-sulfuric acid under cooling (0–5°C) to minimize side reactions.

- Purification: Recrystallize from ethanol/water mixtures to achieve >98% purity. Monitor by TLC or HPLC .

- Safety: Avoid thermal decomposition by storing at ≤4°C in amber glass vials to prevent photodegradation .

Advanced Research Questions

Q. How can conflicting toxicological data (e.g., NOAEL/LOAEL discrepancies) in subchronic studies be resolved?

Methodological Answer: Conflicting data, such as the Ambrose (1942) study (), arise from methodological limitations:

- Dose-Response Ambiguity: Mortality at 1.8–4 mg/kg-day complicates NOAEL identification. Use probabilistic models (e.g., benchmark dose modeling) to refine thresholds.

- Confounding Factors: Unexplained mortality may stem from impurities (purity unspecified in ). Reproduce studies with certified reference material (CRM).

- Statistical Power: Small sample sizes (n=5–10 rats/group) reduce reliability. Modern studies should use n ≥ 20 and include survival analysis (e.g., Kaplan-Meier) .

Q. What mechanisms underlie the paradoxical increase in food consumption and body weight at sublethal doses of this compound?

Methodological Answer:

- Mitochondrial Uncoupling: As a dinitrophenol derivative, 3,5-DNOC disrupts oxidative phosphorylation, increasing metabolic rate and compensatory hyperphagia .

- Hormonal Dysregulation: Assess leptin/ghrelin levels in serum via ELISA to link appetite modulation to toxin exposure.

- Experimental Validation: Use calorimetric assays (e.g., Seahorse XF Analyzer) to measure real-time ATP production in hepatocyte cultures exposed to 3,5-DNOC .

Q. How does this compound interact with soil microbiomes, and what degradation pathways are implicated?

Methodological Answer:

- Biodegradation Studies: Inoculate soil samples with Rhizobium or Azotobacter spp. () and monitor degradation via LC-MS.

- Metabolite Identification: Key intermediates include aminonitrocresols; track using isotopic labeling (N) .

- Environmental Factors: Optimize pH (5.5–7.0) and moisture (30–60% WHC) to enhance microbial activity .

Q. What experimental designs are optimal for assessing phytotoxicity of this compound in non-target plants?

Methodological Answer:

- Model Systems: Use Lepidium sativum (cress) seed emergence assays () or Allium cepa root elongation tests.

- Dose Gradients: Apply 0.1–100 ppm in hydroponic systems to quantify EC50 for growth inhibition.

- Physiological Endpoints: Measure chlorophyll fluorescence (Fv/Fm) and membrane integrity (electrolyte leakage) .

Q. How can researchers address discrepancies in historical toxicity data caused by isomer misidentification?

Methodological Answer:

- Reanalysis of Archived Samples: Use modern LC-MS/MS to re-examine stored samples from prior studies (e.g., 1950s pesticide formulations).

- Literature Audits: Cross-reference CAS numbers and spectral data to correct misattributions (e.g., 3,5- vs. 4,6-DNOC in UK studies, ).

- Public Databases: Submit corrected data to repositories like EPA CompTox to prevent future errors .

Q. What analytical techniques are most robust for quantifying this compound in environmental matrices?

Methodological Answer:

- Water/Soil Extraction: Solid-phase extraction (SPE) with C18 cartridges; elute with acetonitrile:water (70:30).

- Detection: UPLC-PDA (λ=254 nm) or HRAM-MS (Q-Exactive Orbitrap) for high sensitivity (LOQ=0.1 ppb).

- Validation: Spike recovery tests (85–115%) and matrix-matched calibration to correct for ion suppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.